2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an imidazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the imidazole ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Thioether linkage formation: The thioether linkage is introduced by reacting the imidazole derivative with a suitable thiol compound.
Final coupling: The final step involves coupling the benzo[d][1,3]dioxole moiety with the imidazole-thioether intermediate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the benzo[d][1,3]dioxole moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, especially at the methoxyethyl group or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction, are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety and the imidazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)piperidine: This compound shares the benzo[d][1,3]dioxole moiety but differs in the presence of a piperidine ring instead of an imidazole ring.
2-(3-Benzo(1,3)dioxol-5-yl-2-methyl-propylideneamino)-benzoic acid methyl ester: This compound also contains the benzo[d][1,3]dioxole moiety but has different functional groups and a different overall structure.
Uniqueness
2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyethyl)acetamide is unique due to its combination of the benzo[d][1,3]dioxole moiety, imidazole ring, and thioether linkage. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-21-7-5-17-15(20)10-24-16-18-4-6-19(16)9-12-2-3-13-14(8-12)23-11-22-13/h2-4,6,8H,5,7,9-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIGEGINNWOTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC=CN1CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815929 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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